
(R)-4-(1-Amino-2-methylpropyl)-2-methylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-(1-Amino-2-methylpropyl)-2-methylphenol is an organic compound with a chiral center, making it an enantiomerically pure substance
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Amino-2-methylpropyl)-2-methylphenol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as 2-methylphenol.
Alkylation: The precursor undergoes alkylation with an appropriate alkyl halide to introduce the 1-amino-2-methylpropyl group.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the ®-enantiomer.
Industrial Production Methods
Industrial production of ®-4-(1-Amino-2-methylpropyl)-2-methylphenol may involve large-scale alkylation reactions followed by advanced chiral separation methods such as chromatography or crystallization to obtain the desired enantiomer.
化学反应分析
Types of Reactions
®-4-(1-Amino-2-methylpropyl)-2-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Halogenated or nitro-substituted derivatives.
科学研究应用
®-4-(1-Amino-2-methylpropyl)-2-methylphenol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties.
作用机制
The mechanism of action of ®-4-(1-Amino-2-methylpropyl)-2-methylphenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenolic group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
(S)-4-(1-Amino-2-methylpropyl)-2-methylphenol: The enantiomer of the compound with similar chemical properties but different biological activity.
4-(1-Amino-2-methylpropyl)phenol: Lacks the methyl group on the phenol ring, leading to different reactivity.
4-(1-Amino-2-methylpropyl)-2-ethylphenol: Has an ethyl group instead of a methyl group, affecting its steric and electronic properties.
Uniqueness
®-4-(1-Amino-2-methylpropyl)-2-methylphenol is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer and other similar compounds. This makes it valuable for applications requiring enantiomerically pure substances.
属性
分子式 |
C11H17NO |
|---|---|
分子量 |
179.26 g/mol |
IUPAC 名称 |
4-[(1R)-1-amino-2-methylpropyl]-2-methylphenol |
InChI |
InChI=1S/C11H17NO/c1-7(2)11(12)9-4-5-10(13)8(3)6-9/h4-7,11,13H,12H2,1-3H3/t11-/m1/s1 |
InChI 键 |
RZCVBRXPYDBTNZ-LLVKDONJSA-N |
手性 SMILES |
CC1=C(C=CC(=C1)[C@@H](C(C)C)N)O |
规范 SMILES |
CC1=C(C=CC(=C1)C(C(C)C)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


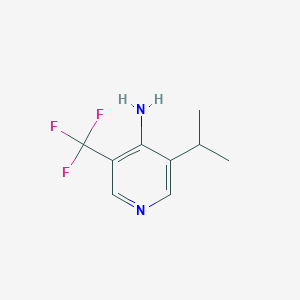

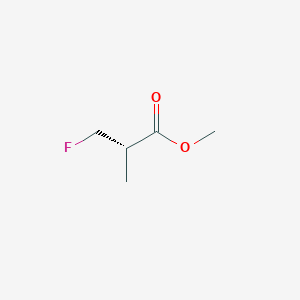
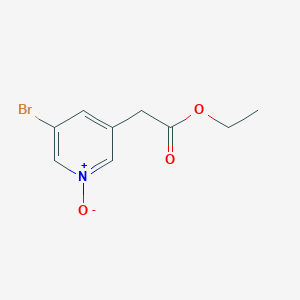
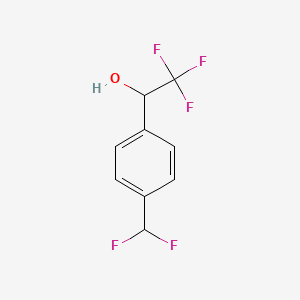
![N'-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide](/img/structure/B12972476.png)

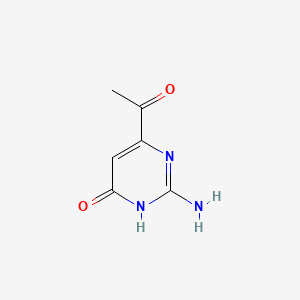
![3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B12972505.png)

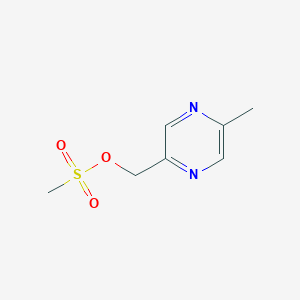

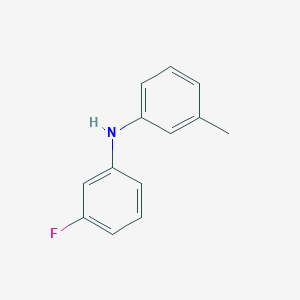
![6-Fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12972543.png)
